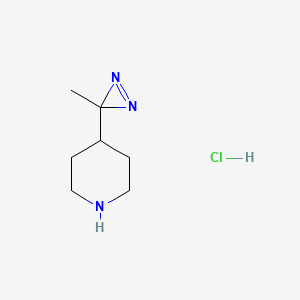

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

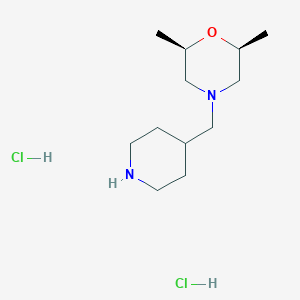

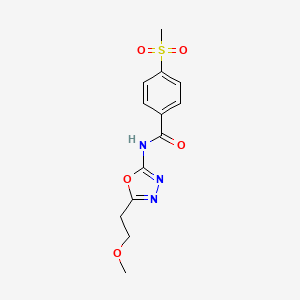

“4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2219408-99-6 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride .

Molecular Structure Analysis

The InChI code for “4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride” is 1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación

Radical-mediated Transformations

One study demonstrates the use of non-activated aziridines as precursors for the stereoselective synthesis of novel piperidine derivatives. This involves a microwave-assisted aziridine to piperidine ring expansion followed by a radical-induced nitrile translocation, showcasing the utility of diazirine-related structures in the synthesis of complex organic compounds (Organic & biomolecular chemistry, 2012).

Synthesis of Stereodefined Piperidines

Another research avenue explores converting aziridines into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, further utilized to create a variety of functionally rich piperidine derivatives. This indicates the role of diazirine-related compounds in synthesizing conformationally constrained amino acids and amino alcohols, highlighting their importance in creating biologically active molecules (The Journal of organic chemistry, 2010).

Photoreactive Substrates for Microlithography

Diazopiperidiones, related to the chemical class of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride, have been prepared for use in microlithography, demonstrating their application in the development of photoresists for deep ultraviolet (DUV) lithography. Their ability to undergo Wolff rearrangement and interact with water post-exposure makes them suitable for nonchemically amplified photoresists (Chemistry of Materials, 2004).

Crystal Structure Elucidation

The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a compound structurally related to 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride, has been elucidated, providing insights into its conformational dynamics and hydrogen bonding patterns. This kind of research is fundamental for understanding the physicochemical properties of piperidine derivatives and their interactions in solid state (Journal of Molecular Structure, 2007).

Ribosome Structure and Function

Research utilizing diazirine derivatives of uridine in ribosomal RNA studies demonstrates the potential of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride analogs in biochemistry and molecular biology. These studies help map the environment of RNA within the ribosome, contributing to our understanding of protein synthesis and ribosomal function (Nucleic acids research, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-methyldiazirin-3-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWUYPWMWMVOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)

![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)

![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)

![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)